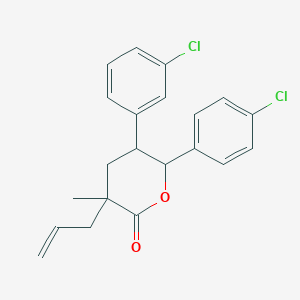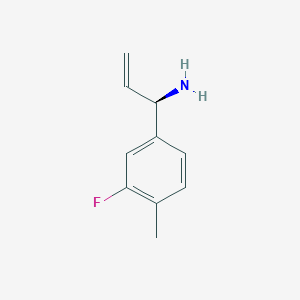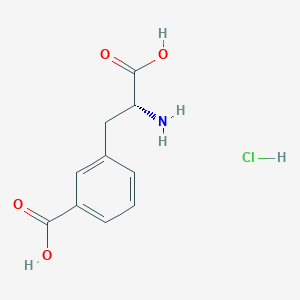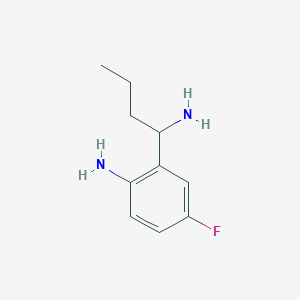
(R)-2-(1-Aminopropyl)-4-fluoroaniline2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminopropyl)-4-fluoroaniline2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group attached to a propyl chain, a fluorine atom on the aromatic ring, and its existence as a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ®-1-chloropropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like tetrahydrofuran (THF) is used, and the reaction mixture is heated to reflux.
Catalysts and Reagents: A base such as sodium hydride (NaH) is used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminopropyl)-4-fluoroaniline2hcl may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
®-2-(1-Aminopropyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted aromatic compounds.
科学的研究の応用
®-2-(1-Aminopropyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-2-(1-Aminopropyl)-4-fluoroaniline2hcl exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- ®-4-(1-aminopropyl)-N,N-dimethylaniline hydrochloride
- ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride
- (1-Aminopropyl)phosphonic acid
Uniqueness
®-2-(1-Aminopropyl)-4-fluoroaniline2hcl is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
2-[(1R)-1-aminopropyl]-4-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3/t8-/m1/s1 |
InChIキー |
IWKHCLIXVYUVOY-MRVPVSSYSA-N |
異性体SMILES |
CC[C@H](C1=C(C=CC(=C1)F)N)N |
正規SMILES |
CCC(C1=C(C=CC(=C1)F)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)



![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)



![Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B15236196.png)
